
6-(3-(Trifluoromethoxy)phenyl)picolinic acid
Overview
Description
6-(3-(Trifluoromethoxy)phenyl)picolinic acid is an organic compound with the molecular formula C13H8F3NO3 It is a derivative of picolinic acid, where a trifluoromethoxyphenyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-(3-(Trifluoromethoxy)phenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Intermediates in Drug Synthesis
6-(3-(Trifluoromethoxy)phenyl)picolinic acid serves as a crucial intermediate in synthesizing various pharmaceutical compounds. It is particularly noted for its role in producing pyridine derivatives, which have been linked to treating respiratory diseases, including cystic fibrosis and chronic obstructive pulmonary disease (COPD) . The synthesis of these derivatives often involves complex reactions that enhance the efficacy of existing drugs or create novel therapeutic agents.
Therapeutic Potential
Research indicates that derivatives of picolinic acid, including this compound, exhibit properties that can modulate the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein critical for chloride ion transport in epithelial cells . Enhancing CFTR function can lead to improved treatment outcomes for patients with cystic fibrosis, making this compound a target for further research into respiratory therapies.
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. Its structural characteristics may lend themselves to the development of herbicides or pesticides that are effective against specific plant pathogens or pests while minimizing environmental impact . The trifluoromethoxy group is particularly useful in enhancing the stability and efficacy of agrochemical formulations.
Materials Science Applications
In materials science, compounds like this compound are investigated for their properties as intermediates in synthesizing functional materials. These materials may have applications ranging from electronics to coatings and polymers due to their unique chemical properties . The ability to modify the molecular structure allows researchers to tailor materials for specific applications.
Summary of Key Findings
Application Area | Specific Uses | Key Compounds/Derivatives |
---|---|---|
Medicinal Chemistry | Intermediates for drug synthesis | Pyridine derivatives for respiratory diseases |
Modulation of CFTR function | Potential treatments for cystic fibrosis | |
Agrochemicals | Development of herbicides and pesticides | Effective against specific pests/pathogens |
Materials Science | Synthesis of functional materials | Electronics, coatings, and polymers |
Case Studies and Research Insights
- A study highlighted the synthesis of a novel pyridine derivative using this compound as an intermediate, demonstrating its effectiveness in enhancing CFTR function .
- Another research project focused on the agrochemical properties of similar picolinic acid derivatives, showing promising results in field trials against common agricultural pests .
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 6-(3-(Trifluoromethyl)phenyl)picolinic acid
- 6-(3-(Methoxy)phenyl)picolinic acid
- 6-(3-(Chloromethoxy)phenyl)picolinic acid
Comparison: 6-(3-(Trifluoromethoxy)phenyl)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
6-(3-(Trifluoromethoxy)phenyl)picolinic acid is a derivative of picolinic acid characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological macromolecules. The trifluoromethoxy group enhances lipophilicity, which may improve bioavailability and binding affinity to molecular targets, making it a candidate for pharmacological studies.
- Molecular Formula : C13H8F3NO3
- Molecular Weight : 283.21 g/mol
- Melting Point : 220°C - 222°C
- Solubility : Soluble in various organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group is known to enhance the compound's binding affinity, potentially increasing its efficacy as an enzyme inhibitor.
Target Interactions
Research indicates that this compound may inhibit various enzymes, including those involved in metabolic pathways and cellular signaling. For instance, the compound's interaction with cytochrome P450 enzymes suggests a role in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.
Biological Activity Studies
Numerous studies have focused on the biological activities of this compound:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, showing promising results in preliminary assays.
- Cellular Effects : Experimental data suggest that it can modulate cell signaling pathways, affecting gene expression and cellular metabolism .
- Pharmacokinetic Properties : Studies have indicated favorable pharmacokinetic profiles, including absorption and distribution characteristics that could enhance therapeutic outcomes .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific class of enzymes involved in metabolic processes. The results demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Cellular Signaling Modulation
In vitro experiments assessed the impact of this compound on cellular signaling pathways related to inflammation and apoptosis. The findings indicated that treatment with the compound resulted in altered expression levels of key inflammatory markers, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The unique trifluoromethoxy group distinguishes this compound from other picolinic acid derivatives. A comparative analysis reveals that compounds lacking this group exhibit lower lipophilicity and reduced binding affinity to target proteins.
Compound Name | Lipophilicity | Binding Affinity | Biological Activity |
---|---|---|---|
This compound | High | Strong | Enzyme inhibitor |
Picolinic acid derivative A | Moderate | Moderate | Weak activity |
Picolinic acid derivative B | Low | Weak | No significant activity |
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXVJZWPKGUBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647077 | |
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-58-6 | |
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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